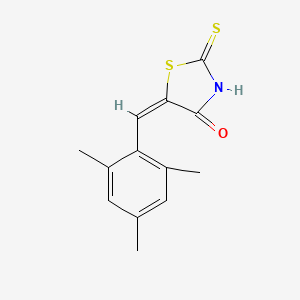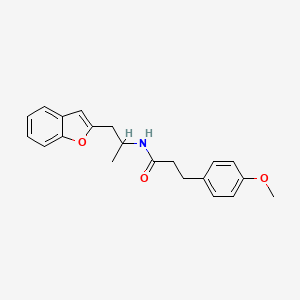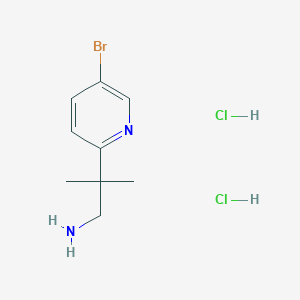
2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile” has a CAS Number of 871239-58-6 and a molecular weight of 225.09 . Another related compound, “(5-Bromopyrid-2-yl)methanol”, has a CAS number of 88139-91-7 and a molecular weight of 188.02 .
Molecular Structure Analysis
The InChI code for “2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile” is 1S/C9H9BrN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,1-2H3 . For “(5-Bromopyrid-2-yl)methanol”, the InChI Key is RUCZFWMEACWFER-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The compound “(5-Bromopyrid-2-yl)methanol” has a melting point of 120-123℃ .
Aplicaciones Científicas De Investigación
Catalyzed Selective Amination
Selective amination of polyhalopyridines, such as 5-bromo-2-chloropyridine, catalyzed by palladium complexes, demonstrates the utility of related bromopyridine compounds in synthesizing amino derivatives with high yield and excellent chemoselectivity. This process is crucial for the development of novel compounds with potential pharmaceutical applications (Ji, Li, & Bunnelle, 2003).
Synthesis of Pyridine Derivatives
The synthesis of 2-Amino-6-bromopyridine and its derivatives underscores the importance of bromopyridine compounds as significant intermediates in pharmaceutical and chemical manufacturing. These derivatives are synthesized through a series of reactions, including diazotization and bromation, highlighting the compound's versatility in organic synthesis (Liang, 2010).
Development of Schiff Base Compounds
The creation of Schiff base compounds from bromo- and chloro-substituted pyridines further exemplifies the compound's role in forming structurally complex and biologically active molecules. These compounds, characterized by various analytical techniques, have shown significant antibacterial activities, which could be leveraged in developing new antimicrobial agents (Wang, Nong, Sht, & Qi, 2008).
Novel Thiazolo and Pyrimidine Derivatives
The synthesis of new thiazolo[4,5-d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines highlights the compound's utility in creating molecules with potential for therapeutic applications. Such derivatives could play a significant role in drug discovery and development (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Amination Under Copper Catalysis
The compound's involvement in the amination of aryl halides under copper catalysis showcases a method for efficiently introducing amino groups into halogenated compounds. This process has implications for the synthesis of a wide array of aminopyridines, which are valuable in various chemical and pharmaceutical industries (Lang, Zewge, Houpis, & Volante, 2001).
Safety And Hazards
Propiedades
IUPAC Name |
2-(5-bromopyridin-2-yl)-2-methylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2.2ClH/c1-9(2,6-11)8-4-3-7(10)5-12-8;;/h3-5H,6,11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCLHCOWWQNLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=NC=C(C=C1)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

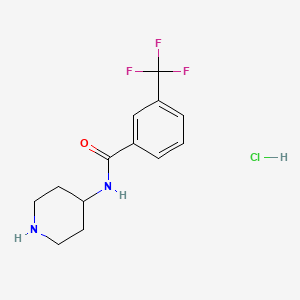
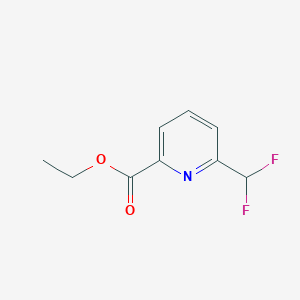
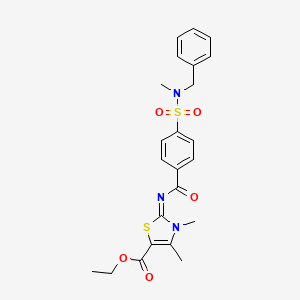
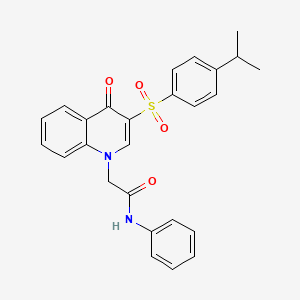
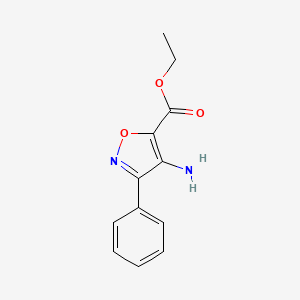
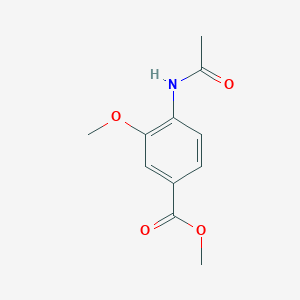
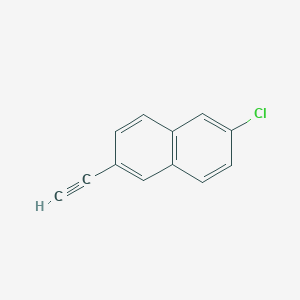
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2773306.png)
![methyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2773307.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2773308.png)
![N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2773311.png)
![4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine](/img/structure/B2773312.png)
